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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

Cat. No.: B029535 Get Quote

Introduction
This application note provides a detailed protocol for the electrophilic nitration of 2-amino-4-

methylpyridine, a key reaction in the synthesis of various pharmaceutical and agrochemical

intermediates. The primary product of this reaction is 2-amino-4-methyl-5-nitropyridine, a

valuable building block in medicinal chemistry. The protocol outlines the necessary reagents,

equipment, and procedural steps to achieve the desired product, along with safety precautions

and methods for purification and characterization. The nitration of aminopyridines can be

complex due to the competing effects of the activating amino group and the deactivating effect

of the pyridine ring nitrogen, often requiring carefully controlled conditions to achieve the

desired regioselectivity.

Reaction Principle
The electrophilic nitration of 2-amino-4-methylpyridine involves the introduction of a nitro group

(-NO₂) onto the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution

mechanism where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated

nitric acid and sulfuric acid, acts as the electrophile. The amino group at the 2-position is a

strong activating group and directs the incoming electrophile to the ortho and para positions.

However, in the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated,

which deactivates the ring towards electrophilic attack. The interplay of these electronic effects

primarily directs the nitration to the 5-position of the pyridine ring. It is important to note that

non-selective nitration can also occur, leading to the formation of the 3-nitro isomer as a minor

byproduct.
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Data Summary
The following table summarizes the key quantitative data for the starting material and the

primary product of the electrophilic nitration of 2-amino-4-methylpyridine.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Key Analytical
Data

2-Amino-4-

methylpyridine
C₆H₈N₂ 108.14 96-99

¹H NMR (CDCl₃,

300 MHz) δ: 7.81

(d, 1H), 6.37 (s,

1H), 6.20 (d, 1H),

4.68 (s, 2H), 2.16

(s, 3H)

2-Amino-4-

methyl-5-

nitropyridine

C₆H₇N₃O₂ 153.14 223-225[1]

¹H NMR (DMSO-

d₆): δ 8.83 (s,

1H, H-6), 7.85 (s,

2H, NH₂), 6.55

(s, 1H, H-3), 2.45

(s, 3H, CH₃).¹³C

NMR (DMSO-

d₆): δ 160.1 (C-

2), 148.2 (C-6),

144.9 (C-4),

131.5 (C-5),

107.9 (C-3), 18.5

(CH₃).

Experimental Protocol
This protocol is adapted from established procedures for the nitration of aminopyridines.

Materials and Reagents:

2-Amino-4-methylpyridine (C₆H₈N₂)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Deionized Water

Ice

Sodium Bicarbonate (NaHCO₃) or other suitable base

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

Three-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Thermometer

Ice bath

Büchner funnel and filter flask

Standard laboratory glassware

Rotary evaporator

Thin Layer Chromatography (TLC) apparatus

Procedure:

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool

the flask in an ice bath to 0-5 °C.
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Addition of Substrate: Slowly and portion-wise, add 5.4 g (0.05 mol) of 2-amino-4-

methylpyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature is

maintained below 10 °C during the addition.

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly

adding 3.6 mL (0.08 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid.

Cool this mixture in an ice bath.

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-

4-methylpyridine in sulfuric acid over a period of 30-45 minutes. The temperature of the

reaction mixture should be strictly maintained between 0 and 5 °C.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at

0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture

onto 200 g of crushed ice with vigorous stirring. This will cause the product to precipitate.

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium

bicarbonate until the pH is approximately 7-8. A yellow solid will precipitate out of the

solution.

Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it

thoroughly with cold deionized water to remove any residual acid and inorganic salts.

Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent such as ethanol or an ethanol/water mixture to yield pure 2-amino-4-methyl-5-

nitropyridine.

Experimental Workflow
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Preparation

Reaction Work-up and PurificationStart Dissolve 2-amino-4-methylpyridine
in concentrated H₂SO₄ at 0-5 °C

Slowly add nitrating mixture
to the substrate solution at 0-5 °C

Prepare nitrating mixture
(HNO₃ + H₂SO₄) and cool

Stir for 1 hour at 0-5 °C Pour reaction mixture
onto crushed ice Neutralize with NaHCO₃ solution Filter the precipitate Wash with cold water Dry the solid product Recrystallize from ethanol End

Click to download full resolution via product page

Caption: Experimental workflow for the electrophilic nitration of 2-amino-4-methylpyridine.

Safety Precautions
This reaction should be performed in a well-ventilated fume hood.

Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.

Handle with extreme care and wear appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and acid-resistant gloves.

The nitration reaction is exothermic and requires careful temperature control to prevent

runaway reactions.

The product, 2-amino-4-methyl-5-nitropyridine, is a combustible solid and may cause skin

and eye irritation.[1] Handle with care and avoid inhalation of dust.

Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale

synthesis of 2-amino-4-methyl-5-nitropyridine via electrophilic nitration of 2-amino-4-

methylpyridine. By following the outlined procedures and safety precautions, researchers can

effectively synthesize this important chemical intermediate for applications in drug development

and other areas of chemical research. The provided data and workflow diagrams serve as a

valuable resource for understanding and executing this chemical transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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